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4-[(Pentylamino)methyl]benzonitrile

Cat. No.: B13260481
M. Wt: 202.30 g/mol
InChI Key: JMUZNQIZWMZPRA-UHFFFAOYSA-N
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Description

4-[(Pentylamino)methyl]benzonitrile is a chemical compound with the CAS Registry Number 1019518-29-6 and a molecular formula of C 13 H 18 N 2 , yielding a molecular weight of 202.30 g/mol . Its structure is defined by the SMILES notation N#CC1=CC=C(CNCCCCC)C=C1, which describes a benzonitrile core substituted with a pentylaminomethyl group at the para-position . This structure classifies it as an aminoalkylbenzonitrile derivative, a class of compounds frequently explored as synthetic intermediates and building blocks in medicinal and organic chemistry. This compound is exclusively intended for research and development purposes. It serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules. For instance, benzonitrile derivatives with extended side chains are featured in patented research for their potential as biologically active compounds, including investigations into inhibitors for specific oncogenic mutations . Researchers utilize this compound to develop novel substances for pharmaceutical and material science applications. Please note that this product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Based on its structural similarity to other benzonitrile derivatives, researchers should handle this compound with appropriate precautions. It may be harmful if inhaled, may cause skin and eye irritation, and may cause respiratory irritation . A comprehensive safety data sheet should be consulted prior to use. For proper storage and handling, it is recommended to keep the product in a dark place under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B13260481 4-[(Pentylamino)methyl]benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-[(pentylamino)methyl]benzonitrile

InChI

InChI=1S/C13H18N2/c1-2-3-4-9-15-11-13-7-5-12(10-14)6-8-13/h5-8,15H,2-4,9,11H2,1H3

InChI Key

JMUZNQIZWMZPRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthetic Methodologies for 4 Pentylamino Methyl Benzonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. scribd.comias.ac.in For 4-[(Pentylamino)methyl]benzonitrile, the most logical disconnection occurs at the C-N bond of the secondary amine. This strategic bond cleavage points to two primary synthetic routes based on the nature of the bond being formed.

Route A: Reductive Amination

This disconnection suggests a retrosynthetic pathway originating from 4-cyanobenzaldehyde (B52832) and pentylamine. The forward reaction would involve the formation of an imine intermediate, followed by reduction to yield the target secondary amine.

Route B: Nucleophilic Substitution

An alternative disconnection of the same C-N bond leads to a different set of starting materials: a benzyl (B1604629) halide, such as 4-(bromomethyl)benzonitrile, and pentylamine. In this scenario, the synthesis would proceed via a nucleophilic substitution reaction where the pentylamine acts as the nucleophile.

Direct Synthesis Routes and Reaction Mechanisms

Based on the retrosynthetic analysis, two principal direct synthesis methods are employed for the preparation of this compound.

Reductive Amination Approaches to the Amine Moiety

Reductive amination is a widely used method for the synthesis of amines. The reaction between an aldehyde or ketone and an amine to form an imine, which is then reduced in situ to the corresponding amine, is a cornerstone of this approach. In the synthesis of this compound, 4-cyanobenzaldehyde is reacted with pentylamine.

The reaction proceeds in two main steps:

Imine Formation: 4-Cyanobenzaldehyde reacts with pentylamine in an acid-catalyzed addition-elimination reaction to form the corresponding N-pentyl-1-(4-cyanophenyl)methanimine.

Reduction: The imine intermediate is then reduced to the final product. A variety of reducing agents can be employed for this step, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice due to its selectivity and mild reaction conditions.

A similar synthesis was reported for a related compound, 4-[(4-Methylanilino)methyl]benzonitrile, where an imine was reduced using sodium borohydride in THF. nih.gov

Nucleophilic Substitution Strategies for Benzonitrile (B105546) Functionalization

This strategy involves the reaction of a suitably functionalized benzonitrile derivative with pentylamine. A common precursor for this route is 4-(bromomethyl)benzonitrile. The bromine atom serves as a good leaving group, facilitating the nucleophilic attack by the lone pair of electrons on the nitrogen atom of pentylamine.

This SN2 reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed as a byproduct, thereby preventing the protonation of the amine reactant. The choice of solvent is also crucial and often involves polar aprotic solvents that can solvate the cation but not the nucleophile, thus enhancing its reactivity.

The reactivity of the leaving group is a key factor in this type of reaction. While bromides are commonly used, other leaving groups like iodides, tosylates, or mesylates can also be employed, with iodides generally being more reactive. nih.gov

Multi-Component Reactions Incorporating the Benzonitrile Core

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient alternative for constructing complex molecules. nih.govorganic-chemistry.org While specific MCRs for the direct synthesis of this compound are not extensively documented, conceptually, a variation of the Strecker or Ugi reaction could be envisioned. nih.gov

For instance, a modified Strecker synthesis could potentially involve 4-cyanobenzaldehyde, pentylamine, and a cyanide source to generate an α-aminonitrile, which would then require further chemical modification to arrive at the target structure. However, these routes are generally more complex and less direct than the reductive amination or nucleophilic substitution pathways for this specific target molecule.

Optimization of Synthetic Pathways and Process Intensification

Optimizing the chosen synthetic route is crucial for improving yield, reducing reaction times, and minimizing the formation of byproducts.

Catalyst Design and Screening for Specific Transformations

In the context of reductive amination, the choice of catalyst for the reduction step can significantly impact the efficiency of the synthesis. While stoichiometric reducing agents like sodium borohydride are effective, catalytic hydrogenation offers a more atom-economical and environmentally benign alternative. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel can be employed for the reduction of the imine intermediate under a hydrogen atmosphere. The selection of the optimal catalyst and reaction conditions (temperature, pressure, and solvent) requires careful screening to maximize the yield and purity of this compound.

For nucleophilic substitution reactions, phase-transfer catalysts can be beneficial, especially when dealing with reactants of differing solubility. These catalysts facilitate the transfer of the nucleophile from an aqueous phase to an organic phase where the electrophile is dissolved, thereby accelerating the reaction rate.

Solvent Effects and Reaction Parameter Optimization

The choice of solvent plays a critical role in the outcome of the reductive amination process for synthesizing this compound. The solvent influences the solubility of reactants, the stability of the intermediate imine, and the activity of the reducing agent. A systematic study of solvent effects reveals that both protic and aprotic solvents can be employed, each with distinct advantages and disadvantages. researchgate.net

Protic solvents, such as methanol (B129727) and ethanol, are effective in dissolving the starting materials and the intermediate iminium ion. commonorganicchemistry.com Methanol, in particular, has been identified as a superior solvent for the reductive amination of ketones, as it promotes both the formation of the imine intermediate and the subsequent hydrogenation step. researchgate.net However, in some cases, the use of protic solvents can lead to the formation of by-products through solvent participation.

Aprotic solvents, including dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and dioxane, are also commonly used, particularly when employing moisture-sensitive reducing agents like sodium triacetoxyborohydride (B8407120). commonorganicchemistry.com These solvents minimize side reactions involving the solvent but may require longer reaction times or the addition of a catalyst to facilitate imine formation. The selection of an appropriate aprotic solvent is often a trade-off between reactant solubility and reaction rate.

Optimization of reaction parameters such as temperature, pressure, and catalyst choice is crucial for maximizing the yield and purity of this compound. The reaction is typically carried out under neutral or weakly acidic conditions to favor the formation of the imine intermediate. wikipedia.org The use of a catalyst, such as a transition metal complex (e.g., iridium or ruthenium), can significantly enhance the reaction rate and allow for milder reaction conditions. jocpr.comorganic-chemistry.org For large-scale production, heterogeneous catalysts like palladium on carbon (Pd/C) or nickel-based catalysts are often preferred due to their ease of separation and reusability. wikipedia.orgresearchgate.net

The following table summarizes the impact of different solvents on the reductive amination process:

SolventTypeAdvantagesDisadvantages
MethanolProticGood solubility of reactants, promotes imine formation and hydrogenation. researchgate.netCan participate in side reactions.
EthanolProticSimilar to methanol, readily available. commonorganicchemistry.comPotential for side reactions.
Dichloromethane (DCM)AproticInert, good for moisture-sensitive reagents. commonorganicchemistry.comChlorinated solvent, environmental concerns.
1,2-Dichloroethane (DCE)AproticPreferred for sodium triacetoxyborohydride reductions. organic-chemistry.orgToxic and environmentally persistent.
Tetrahydrofuran (THF)Aprotic PolarGood solvent for many organic compounds. commonorganicchemistry.comCan form peroxides, may require stabilizer.
Toluene (B28343)Aprotic ApolarCan be used in certain catalytic systems. researchgate.netHigher boiling point, may require more energy.

Yield Enhancement and Purity Control in Large-Scale Synthesis

Transitioning the synthesis of this compound to a large scale necessitates a focus on yield enhancement and stringent purity control to ensure a cost-effective and reliable process. A key challenge in reductive amination is preventing the over-alkylation of the amine, which leads to the formation of tertiary amine impurities. masterorganicchemistry.com

One effective strategy to control purity is a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. organic-chemistry.org This approach can minimize the concentration of unreacted aldehyde, which could be reduced to the corresponding alcohol, and also control the formation of by-products. The choice of reducing agent is also critical. While sodium borohydride is a cost-effective option, it can also reduce the starting aldehyde. commonorganicchemistry.commasterorganicchemistry.com Milder and more selective reagents like sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred as they selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

For large-scale operations, catalytic transfer hydrogenation or direct hydrogenation with H₂ gas over a heterogeneous catalyst offers significant advantages in terms of cost, safety, and waste reduction. wikipedia.orgresearchgate.net Continuous flow reactors are also being explored to improve heat and mass transfer, leading to better control over reaction parameters and consistent product quality.

Purification of the final product typically involves extraction to remove water-soluble by-products, followed by distillation or chromatography to isolate this compound from unreacted starting materials and other organic impurities. The development of a robust crystallization method can significantly improve the final purity and is often the preferred method for large-scale purification.

The following table provides a hypothetical comparison of different reducing agents for the synthesis of this compound, highlighting their impact on yield and purity.

Reducing AgentSelectivityTypical Yield (%)Purity Concerns
Sodium Borohydride (NaBH₄)Less selective, can reduce aldehydes. masterorganicchemistry.com70-85Formation of 4-(hydroxymethyl)benzonitrile. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Selective for imines over aldehydes. masterorganicchemistry.com85-95Residual cyanide in waste stream. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Highly selective and mild. organic-chemistry.org90-98By-products from the reducing agent.
Catalytic Hydrogenation (H₂/Catalyst)High selectivity with proper catalyst choice. wikipedia.org>95Requires specialized high-pressure equipment.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible and sustainable manufacturing processes. This involves a holistic approach that considers all aspects of the chemical transformation, from the choice of starting materials to the final product isolation.

Atom Economy and Step Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The direct reductive amination of 4-formylbenzonitrile with pentylamine is an example of a reaction with high atom economy. In an ideal one-pot synthesis, all atoms from the starting aldehyde and amine, along with the hydrogen from the reducing agent, are incorporated into the desired product and a water molecule.

The theoretical atom economy can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the synthesis of this compound (C₁₃H₁₈N₂) from 4-formylbenzonitrile (C₈H₅NO) and pentylamine (C₅H₁₃N) using a reducing agent like H₂, the calculation would be:

Molecular Weight of C₁₃H₁₈N₂ = 202.30 g/mol

Molecular Weight of C₈H₅NO = 131.13 g/mol

Molecular Weight of C₅H₁₃N = 87.16 g/mol

Molecular Weight of H₂ = 2.02 g/mol

Atom Economy = (202.30 / (131.13 + 87.16 + 2.02)) x 100% ≈ 91.8%

This high atom economy indicates that the reaction is inherently efficient in converting starting materials into the desired product, thereby minimizing waste.

Development of Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic protocols for this compound focuses on several key areas:

Greener Solvents: Replacing hazardous chlorinated solvents like DCM and DCE with more environmentally friendly alternatives such as cyclopentyl methyl ether (CPME) or carrying out the reaction in aqueous media or under solvent-free conditions. organic-chemistry.orgrsc.org

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. The use of reusable heterogeneous catalysts for hydrogenation is a prime example. researchgate.net Recent research has also focused on developing catalysts based on earth-abundant and non-toxic metals. researchgate.net

Alternative Reducing Agents: Employing hydrogen gas or formic acid as the reducing agent generates water or carbon dioxide as the only by-products, respectively, which are significantly more benign than the by-products of borohydride reagents. jocpr.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Advanced Structural Analysis and Conformational Studies

Spectroscopic Characterization for Elucidating Molecular Architecture and Purity

Spectroscopic methods are indispensable for confirming the chemical identity, purity, and detailed molecular structure of 4-[(Pentylamino)methyl]benzonitrile. Each technique provides unique insights into different aspects of its architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the benzyl (B1604629) group, the methylene protons of the pentyl chain, and the amine proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,4-disubstitution pattern. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom, including the nitrile carbon, the quaternary aromatic carbon, the CH-substituted aromatic carbons, the benzylic carbon, and the five distinct carbons of the pentyl group.

Detailed analysis of NMR data, including two-dimensional techniques such as COSY and HSQC, would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. Conformational information, such as the preferred orientation of the pentyl group relative to the aromatic ring, could be inferred from Nuclear Overhauser Effect (NOE) experiments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm)
Aromatic (ortho to CN) 7.60-7.70 (d)
Aromatic (meta to CN) 7.40-7.50 (d)
Benzylic (-CH₂-) ~3.80 (s)
Amine (-NH-) Variable
N-CH₂- (pentyl) 2.60-2.70 (t)
-CH₂- (pentyl) 1.50-1.60 (m)
-CH₂- (pentyl) 1.30-1.40 (m)
-CH₂- (pentyl) 1.20-1.30 (m)
-CH₃ (pentyl) 0.85-0.95 (t)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopic Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to exhibit a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the secondary amine would likely appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic pentyl chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Bending vibrations for the aromatic ring and the aliphatic chain would provide further fingerprint information in the 1600-1400 cm⁻¹ region and below.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The symmetric breathing modes of the benzene ring would also be prominent.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitrile (C≡N) Stretch 2220 - 2230
Amine (N-H) Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960

Mass Spectrometry for Fragmentation Pattern Analysis (Beyond Molecular Weight)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molar mass: 202.30 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 202.

Analysis of the fragmentation pattern in an electron ionization (EI) mass spectrum would likely reveal characteristic fragments. A prominent peak would be expected from the benzylic cleavage, resulting in the formation of a stable benzyl cation or a related tropylium (B1234903) ion at m/z 116. Another significant fragmentation pathway could involve the loss of the pentyl group, leading to a fragment at m/z 131. Further fragmentation of the pentyl chain would also produce a series of smaller ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a crystal structure for this compound has not been deposited in the primary crystallographic databases. However, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Should a suitable single crystal be obtained, X-ray diffraction analysis would provide a wealth of information, including:

Precise bond lengths, bond angles, and torsion angles.

The conformation of the flexible pentylamino side chain.

The planarity of the benzonitrile (B105546) ring.

Intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking of the aromatic rings, which govern the crystal packing.

This data would offer an unambiguous picture of the molecule's solid-state conformation, which can be compared with computational models and spectroscopic findings. For a related compound, 4-[(4-Methylanilino)methyl]benzonitrile, the structure was refined using the SHELXL97 program, indicating a common methodology for such analyses.

Conformational Preferences and Stereochemical Investigations

The conformational flexibility of this compound primarily arises from the rotation around the C-C and C-N single bonds of the pentylamino side chain. The molecule does not possess a chiral center, so stereochemical investigations in the traditional sense are not applicable.

The key conformational questions would revolve around the orientation of the pentyl group relative to the plane of the benzene ring and the geometry around the nitrogen atom. Variable-temperature NMR studies could provide insights into the energy barriers for bond rotations and the populations of different conformers in solution.

Computational Conformational Analysis

In the absence of experimental crystallographic data, computational methods are invaluable for exploring the conformational landscape of this compound. Using techniques such as Density Functional Theory (DFT) or molecular mechanics, a potential energy surface can be calculated by systematically rotating the key dihedral angles.

These calculations can identify the lowest energy (most stable) conformers and predict their relative populations at a given temperature. The results can also be used to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) that can then be compared with experimental data to validate the computational model. Such studies would illuminate the intrinsic conformational preferences of the molecule, free from crystal packing forces.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable techniques for investigating the conformational preferences and dynamic behavior of flexible molecules like this compound. These methods rely on classical mechanics and empirical force fields to calculate the potential energy of a system of atoms.

Molecular Mechanics (MM) calculations are primarily used to identify stable conformations (local energy minima) and to estimate the energy barriers for conformational changes. For a molecule such as this compound, the key degrees of freedom are the torsion angles along the C-C and C-N bonds of the side chain. By systematically rotating these bonds and calculating the corresponding potential energy, a conformational energy map can be generated. Studies on analogous compounds, such as benzylamine (B48309) and its N-alkylated derivatives, have shown that multiple stable conformers can exist. colostate.edu For instance, research on benzylamine has identified both anti and gauche conformers with respect to the orientation of the amino group relative to the phenyl ring. colostate.edu

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motions, offering insights into how the molecule explores its conformational space under specific conditions (e.g., in a solvent at a particular temperature). An MD simulation of this compound would reveal the transitions between different conformational states and the timescales of these changes. This is particularly important for understanding how the flexible pentyl chain interacts with its environment and how these interactions might favor certain conformations. Simulations of flexible polymer chains have demonstrated that side-chain conformation is significantly influenced by the surrounding medium. researchgate.net

Illustrative Torsional Angles for Major Conformers of this compound

ConformerDihedral Angle τ1 (Cα-C-CH2-N) (°)Dihedral Angle τ2 (C-CH2-N-C1') (°)Relative Energy (kcal/mol)
Anti~180~1800.0
Gauche 1~60~1800.5 - 1.5
Gauche 2~-60~1800.5 - 1.5
Extended~180~601.0 - 2.5

Note: The data in this table is illustrative and based on general principles of conformational analysis of similar molecules.

Quantum Chemical Approaches to Conformational Isomers

Quantum chemical methods, such as Density Functional Theory (DFT), offer a more accurate description of the electronic structure and, consequently, the energetics of different conformers compared to molecular mechanics. scielo.br These methods are used to refine the geometries of the stable conformers identified by MM and to provide more reliable estimates of their relative energies and the transition state energies between them.

For this compound, DFT calculations would be employed to optimize the geometry of each potential conformer. The resulting energies would allow for a precise determination of the most stable conformer in the gas phase. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can be used to simulate the influence of a solvent environment on the conformational equilibrium. scielo.br

A study on N-benzyl-N-(furan-2-ylmethyl)acetamide, which also possesses a flexible side chain, utilized DFT calculations to predict the existence of multiple stable conformations and to understand the rotational equilibria in solution. scielo.br This highlights the power of quantum chemistry in elucidating complex conformational behaviors.

Illustrative Relative Energies of Conformers from Quantum Chemical Calculations

The following table presents hypothetical relative energies for the conformers of this compound that would be obtained from DFT calculations. These values are typically more accurate than those from molecular mechanics.

ConformerRelative Energy (Gas Phase) (kcal/mol)Relative Energy (in Chloroform) (kcal/mol)
Anti0.000.00
Gauche 10.850.70
Gauche 20.850.70
Extended1.751.50

Note: The data in this table is illustrative and intended to represent typical results from quantum chemical calculations on similar molecules. scielo.br

The combination of molecular mechanics, molecular dynamics, and quantum chemical calculations provides a comprehensive picture of the structural and dynamic properties of this compound. These computational tools are essential for rationalizing its chemical behavior and for guiding the design of new molecules with specific conformational properties.

Derivatives and Analogs of 4 Pentylamino Methyl Benzonitrile

Design Principles for Novel Derivative Synthesis

The design of new derivatives of 4-[(Pentylamino)methyl]benzonitrile is predicated on a systematic approach to modifying its core structure. The primary objectives of such modifications are to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and chemical reactivity, which in turn can influence its behavior in various chemical and biological systems.

Structure-Reactivity Relationships within the Series

Structure-activity relationship (SAR) studies on analogous benzonitrile (B105546) derivatives have shown that the nature and position of substituents can significantly impact their biological activity. For example, the presence of halogens at the meta position of a benzonitrile ring has been shown to enhance antimicrobial activity in some series of compounds researchgate.net. Conversely, electron-donating groups can sometimes lead to lower activity researchgate.net. These findings provide a rational basis for the design of new derivatives with potentially enhanced properties.

Systematic Modifications at the N-Pentyl Chain

The N-pentyl chain offers a versatile handle for systematic modification to fine-tune the lipophilic character of the molecule. The length of the alkyl chain is a critical determinant of a compound's behavior in both aqueous and nonpolar environments.

Key Modifications Include:

Varying Chain Length: Increasing or decreasing the number of carbon atoms in the alkyl chain directly impacts hydrophobicity. Studies on other amphiphilic molecules have demonstrated that alkyl chain length can modulate cytotoxicity and antioxidant activity nih.gov. In some systems, optimal biological activity is observed at an intermediate alkyl chain length nih.gov.

Introducing Branching: The introduction of methyl or ethyl branches on the pentyl chain can alter the steric profile of the molecule, which may influence its binding to target macromolecules.

Incorporating Cyclic Moieties: Replacing the pentyl group with cyclic structures, such as cyclopentyl or cyclohexyl groups, can impose conformational constraints and alter the compound's interaction with its environment.

Introducing Unsaturation: The incorporation of double or triple bonds within the alkyl chain can change the geometry and electronic properties of this part of the molecule.

These modifications allow for a systematic exploration of the chemical space around the N-pentyl substituent, enabling the optimization of properties for specific applications.

Substituent Effects on the Benzonitrile Aromatic Ring

The benzonitrile ring is another key area for structural modification. The electronic nature of substituents on the aromatic ring can profoundly influence the reactivity of the entire molecule. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) vedantu.com.

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) and methyl (-CH3) increase the electron density of the aromatic ring, which can enhance its reactivity towards electrophiles vedantu.comlibretexts.orgmsu.edu.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and chloro (-Cl) decrease the electron density of the ring, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack vedantu.comlibretexts.orgmsu.edu.

The position of the substituent (ortho, meta, or para) relative to the aminomethyl group is also crucial in determining its effect on reactivity. For instance, in the synthesis of certain benzonitriles from substituted aromatic aldehydes, the conversion rate is influenced by the nature and position of the substituent, with para-substituted aldehydes often showing better results than their meta-counterparts for electron-withdrawing groups rsc.org.

The following table summarizes the expected effects of various substituents on the properties of the benzonitrile ring:

SubstituentPositionElectronic EffectPredicted Impact on Ring Reactivity towards Electrophiles
-OCH3paraElectron-donatingActivating
-CH3paraElectron-donatingActivating
-H-NeutralBaseline
-ClparaElectron-withdrawingDeactivating
-NO2paraStrongly electron-withdrawingStrongly deactivating

Synthesis and Comprehensive Characterization of Derivatives

The synthesis of derivatives of this compound can be achieved through various established organic chemistry methodologies. A common and efficient route involves the reductive amination of 4-formylbenzonitrile with the corresponding primary amine (e.g., pentylamine or its analogs).

A general synthetic scheme is as follows:

Imine Formation: 4-Formylbenzonitrile is reacted with a primary amine in a suitable solvent to form an intermediate imine (a Schiff base).

Reduction: The imine is then reduced to the corresponding secondary amine using a reducing agent such as sodium borohydride (B1222165).

For derivatives with substituents on the benzonitrile ring, the appropriately substituted 4-formylbenzonitrile would be used as the starting material.

Once synthesized, the comprehensive characterization of these new compounds is essential to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the nitrile (C≡N) and amine (N-H) groups.

Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the theoretical values for the proposed structure.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure.

Comparative Chemical Properties and Reactivities across Analogs

The systematic modifications described in the design principles lead to a series of analogs with a spectrum of chemical properties and reactivities.

Lipophilicity and Solubility: Alterations to the N-alkyl chain are expected to have the most significant impact on lipophilicity. As the length of a straight-chain alkyl group increases, the lipophilicity of the compound generally increases, leading to lower water solubility and higher solubility in nonpolar organic solvents. The introduction of polar functional groups into the alkyl chain would have the opposite effect.

Basicity of the Amino Group: The basicity of the secondary amine is influenced by the electronic effects of substituents on the benzonitrile ring. Electron-withdrawing groups on the ring are expected to decrease the basicity of the amine due to inductive effects transmitted through the benzene (B151609) ring and the methylene (B1212753) bridge. Conversely, electron-donating groups would be expected to increase the basicity.

Reactivity of the Nitrile Group: The nitrile group can undergo various chemical reactions, such as hydrolysis to a carboxylic acid or reduction to a primary amine. The rate of these reactions can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can make the carbon atom of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack.

The following table provides a hypothetical comparison of the properties of selected analogs:

AnalogN-SubstituentRing SubstituentExpected LipophilicityExpected Amine Basicity
Parent Compound n-Pentyl-HModerateModerate
Analog A n-Propyl-HLowerModerate
Analog B n-Heptyl-HHigherModerate
Analog C n-Pentylp-OCH3ModerateHigher
Analog D n-Pentylp-NO2ModerateLower

This comparative analysis allows for the rational selection of derivatives with specific desired properties for further investigation.

Non Biological Applications and Functional Materials Research

Role as a Synthetic Intermediate for Advanced Organic Compounds

The chemical functionalities present in 4-[(Pentylamino)methyl]benzonitrile make it a versatile intermediate for the construction of more complex molecular structures. The secondary amine and the nitrile group offer multiple reaction pathways for the elaboration of carbocyclic and heterocyclic systems, as well as polyfunctional molecules.

The secondary amine in this compound can serve as a nucleophile in various cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials. For instance, similar amino-functionalized benzonitriles have been utilized in the synthesis of quinazolines and other fused heterocyclic systems. The benzonitrile (B105546) group, on the other hand, can undergo transformations such as hydrolysis to a carboxylic acid or reduction to an amine, providing further handles for cyclization strategies. The synthesis of N-heterocycles is a significant area of research, with various catalytic methods being developed to create these valuable structures.

The Thorpe-Ziegler cyclization of related 2-(cyanoethylamino)benzonitrile analogs is a known method for producing substituted quinolines, highlighting the potential of the amino and nitrile groups to participate in intramolecular cyclizations to form new carbocyclic or heterocyclic rings fused to the existing benzene (B151609) ring.

The distinct reactivity of the amine and nitrile groups allows for their sequential or orthogonal functionalization, making this compound an attractive building block for complex polyfunctional molecules. The secondary amine can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to introduce a wide range of substituents. The nitrile group can be converted into various other functional groups, including amides, carboxylic acids, and tetrazoles, further expanding the molecular diversity that can be achieved from this starting material.

For example, the synthesis of medicinally relevant N-heterocycles often involves the use of such bifunctional building blocks. The ability to introduce different functionalities at either end of the molecule makes it a useful scaffold for creating libraries of compounds for screening in various applications.

Potential in Materials Science and Engineering

The combination of a rigid aromatic core with a flexible aliphatic chain and a polar nitrile group suggests that this compound could be incorporated into various functional materials.

The secondary amine functionality of this compound allows for its potential incorporation into polymer backbones or as a pendant group. It could be used as a monomer in step-growth polymerization with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. Alternatively, it could be grafted onto existing polymer chains to modify their surface properties, such as hydrophilicity, adhesion, or chelating ability. The incorporation of specific functional monomers can be used to control polymer properties, as seen in the depolymerization of poly(methyl methacrylate) (PMMA) copolymers.

Table 1: Potential Polymer Systems Incorporating this compound

Polymer TypePotential Role of this compoundResulting Polymer Properties
PolyamideMonomer (with diacyl chloride)Enhanced thermal stability, modified solubility
PolyureaMonomer (with diisocyanate)Improved mechanical properties, increased polarity
Graft CopolymerPendant groupModified surface properties, introduction of chelating sites

This table represents hypothetical applications based on the known reactivity of the functional groups in this compound.

The nitrogen atom of the pentylamino group and the nitrogen atom of the benzonitrile group in this compound can both act as Lewis bases, making the molecule a potential ligand for transition metal catalysts and a building block for metal-organic frameworks (MOFs). The ability of a molecule to coordinate to metal ions is a key feature in the design of new catalysts and porous materials.

In catalysis, the coordination of such a ligand to a metal center can influence the catalyst's activity, selectivity, and stability. The specific steric and electronic properties imparted by the pentyl and cyanobenzyl groups could be beneficial in various catalytic transformations. For instance, benzonitrile ligands have been shown to improve the solubility and catalytic activity of copper(II) complexes in nonpolar solvents.

In the context of MOFs, this compound could serve as a linker molecule, connecting metal nodes to form a porous, crystalline framework. The properties of the resulting MOF, such as its pore size, shape, and surface chemistry, would be directly influenced by the geometry and functionality of the ligand. The nitrile group could also be a site for post-synthetic modification, allowing for the introduction of further functionality within the MOF's pores.

Table 2: Potential Metal Coordination and MOF Applications

Application AreaPotential Role of this compoundKey Features
Homogeneous CatalysisBidentate or monodentate ligand for transition metalsModulation of catalyst solubility, activity, and selectivity
Metal-Organic FrameworksOrganic linkerFormation of porous materials with tunable properties

This table outlines potential applications based on the coordinating properties of the functional groups in this compound.

Benzonitrile derivatives are a well-established class of liquid crystals due to their rod-like shape and large dipole moment, which promote the formation of ordered mesophases. The structure of this compound, with its rigid benzonitrile core and flexible pentyl tail, is reminiscent of calamitic (rod-like) liquid crystals. The pentyl chain can provide the necessary flexibility for mesophase formation, while the polar nitrile group contributes to the anisotropic intermolecular interactions.

While no specific liquid crystalline behavior has been reported for this compound itself, a structurally similar compound, 4'-pentyl-4-biphenylcarbonitrile (5CB), is a well-known nematic liquid crystal. The investigation of a related compound, 4-[(p-tolylamino)methyl]benzonitrile, for its dielectric properties also suggests the potential for molecules of this class to exhibit interesting electrical and optical behavior. The optoelectronic properties of other benzonitrile derivatives have also been explored, indicating that this class of compounds is promising for applications in electronic and optoelectronic devices.

Table 3: Comparison of this compound with a Known Liquid Crystal

CompoundMolecular StructureKey Features for Liquid Crystallinity
4'-Pentyl-4-biphenylcarbonitrile (5CB)A biphenyl (B1667301) core with a pentyl chain and a nitrile groupRigid core, flexible tail, strong dipole moment
This compoundA phenyl core with a pentylamino-methyl group and a nitrile groupPotentially rigid core, flexible tail, strong dipole moment

This table provides a structural comparison to a known liquid crystal to illustrate the potential of this compound in this field.

Applications in Analytical Chemistry

Development as a Derivatizing Agent

Derivatization is a chemical modification process used in analytical chemistry to convert an analyte into a product of similar structure that is more suitable for analysis by techniques such as chromatography or spectroscopy. This process can enhance detectability, improve separation, and increase the volatility of the analyte. The suitability of a compound as a derivatizing agent often depends on the presence of a reactive functional group that can selectively and quantitatively react with the target analyte.

A comprehensive search of scientific literature and chemical databases reveals a notable lack of specific research on the development and application of This compound as a derivatizing agent. While the secondary amine group within the molecule could theoretically be reactive towards certain functional groups, no published studies detailing such applications for this specific compound were identified.

Generally, compounds with amine functionalities can be used to derivatize substances containing, for example, carboxyl or carbonyl groups. However, the specific reactivity, reaction conditions, and the properties of the resulting derivatives for this compound have not been reported in the accessible scientific literature.

Utilization in Chemosensor Design for Non-Biological Analytes

Chemosensors are molecules designed to bind to a specific analyte, resulting in a measurable signal, such as a change in color or fluorescence. The design of a chemosensor typically involves a receptor unit that selectively interacts with the analyte and a signaling unit that transduces this interaction into an observable output. Benzonitrile derivatives have been explored in the design of fluorescent chemosensors due to their electronic and photophysical properties.

Despite the potential for the benzonitrile and amino functionalities to be part of a chemosensor structure, there is no specific research available that details the utilization of This compound in the design or application of chemosensors for non-biological analytes. Studies on related benzonitrile compounds exist, where the cyano group acts as an electron-withdrawing group or a coordination site, and the amino group can serve as a binding site or a modulator of the electronic properties. However, specific research findings, including the analytes detected, sensitivity, and selectivity, are not available for this compound itself.

Advanced Spectroscopic and Spectrometric Investigations

Advanced NMR Techniques for Dynamic Processes and Intermolecular Interactions

While standard ¹H and ¹³C NMR are fundamental for confirming the basic structure of 4-[(Pentylamino)methyl]benzonitrile, advanced NMR techniques can unravel more complex aspects of its behavior in solution.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying time-dependent phenomena, such as conformational changes and restricted bond rotations. researchgate.netfu-berlin.delibretexts.org In this compound, rotation around the C(aryl)-CH₂ bond and the CH₂-N bond, as well as conformational flexing of the pentyl chain, are dynamic processes that could potentially be studied. By acquiring spectra at various temperatures, researchers can observe changes in peak shapes, from sharp signals at fast exchange rates (high temperatures) to broad or multiple signals at slow exchange rates (low temperatures). This line-shape analysis allows for the calculation of the energy barriers (activation free energy, ΔG‡) associated with these conformational interchanges. libretexts.orgresearchgate.net For instance, studies on related N-benzoyl derivatives have successfully used variable-temperature NMR to determine the rotational barriers around the C–N amide bond. researchgate.net

To investigate through-space intermolecular and intramolecular interactions, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. youtube.comlibretexts.orgyoutube.com A NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. youtube.comyoutube.com For this compound, a NOESY spectrum could reveal correlations between the protons of the pentyl group and the aromatic protons, providing information about the preferred folding of the alkyl chain back towards the phenyl ring. It could also show interactions between the benzylic protons (Ar-CH₂) and the adjacent protons on the pentyl chain (N-CH₂). These through-space correlations are crucial for determining the molecule's three-dimensional conformation in solution.

A hypothetical set of NOESY correlations for this compound is presented in the table below, illustrating potential through-space interactions.

Interacting ProtonsType of InteractionImplied Proximity
Benzylic (Ar-CH₂) and Aromatic (ortho-protons)IntramolecularConfirms proximity due to covalent structure
Benzylic (Ar-CH₂) and Pentyl (α-CH₂)IntramolecularConfirms proximity due to covalent structure
Aromatic protons and Pentyl protons (γ or δ-CH₂)IntramolecularIndicates folding of the pentyl chain towards the ring
Amine (N-H) and Benzylic (Ar-CH₂)IntramolecularProvides information on conformation around the nitrogen

High-Resolution Mass Spectrometry for Elemental Composition and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₈N₂. nih.gov

The fragmentation patterns observed in mass spectrometry also provide valuable structural information. Techniques like collision-induced dissociation (CID) are used to break the molecule apart, and the masses of the resulting fragments help to piece the structure together. nih.gov For protonated this compound, characteristic fragmentation pathways would be expected. A prominent fragmentation would likely involve the cleavage of the benzylic C-N bond, which could lead to the formation of a stable benzyl (B1604629) cation or a related tropylium (B1234903) ion at m/z 91, and a protonated pentylamine fragment. Another common fragmentation for benzylamines is the loss of the amine group. nih.gov

The expected high-resolution mass and major fragments are detailed in the table below.

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₁₃H₁₉N₂]⁺203.1548
[M-NH₂CH₂(CH₂)₄CH₃]⁺[C₇H₆CN]⁺116.0495
[C₇H₇]⁺[C₇H₇]⁺91.0548

Furthermore, compound-specific isotope analysis (CSIA) can provide insights into the origin and transformation pathways of a compound by measuring the ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N). nih.gov Although technically challenging for polar molecules, methods have been developed for the isotopic analysis of benzonitrile (B105546) derivatives using gas chromatography-isotope ratio mass spectrometry (GC/IRMS). nih.gov Such an analysis of this compound could be used to trace its source in complex mixtures or to study its environmental fate.

Chiroptical Spectroscopy (If Enantiomeric Forms Are Relevant)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a vital technique for studying chiral molecules. utexas.edu A molecule is chiral if it is non-superimposable on its mirror image, leading to enantiomers. This compound itself is not chiral. However, if the pentyl group were branched, for instance, in a derivative like 4-[((1-methylbutyl)amino)methyl]benzonitrile, a chiral center would be introduced at the carbon bearing the methyl group.

In such a case, CD spectroscopy would be highly relevant. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. utexas.edursc.org The resulting CD spectrum is unique for each enantiomer, showing positive or negative bands (Cotton effects) that are mirror images of each other. This allows for the determination of the absolute configuration of the chiral center and the measurement of enantiomeric excess (% ee) in a sample. nih.govresearchgate.netnih.gov Methods have been developed for the chiroptical sensing of chiral primary and secondary amines, often involving derivatization to form a chromophoric complex that gives a strong CD signal. rsc.orgnih.gov

Should a chiral derivative of this compound be synthesized, its enantiomers would exhibit mirror-image CD spectra, as hypothetically illustrated in the table below.

EnantiomerExpected CD Signal at a Specific Wavelength (nm)
(R)-enantiomerPositive Cotton Effect
(S)-enantiomerNegative Cotton Effect

Future Directions and Emerging Research Avenues

Exploration of Uncharted Synthetic Pathways

The synthesis of 4-[(Pentylamino)methyl]benzonitrile has not been standardized in the scientific literature, offering a fertile ground for the development of novel and efficient synthetic methodologies. Current approaches to similar N-substituted 4-cyanobenzylamines often rely on multi-step procedures. Future research could focus on more direct and atom-economical routes.

A primary uncharted pathway involves a one-pot reductive amination of 4-cyanobenzaldehyde (B52832) with pentylamine. This approach, if optimized, could provide a straightforward and high-yielding synthesis. Key areas for investigation would include the choice of reducing agent and catalyst to ensure chemoselectivity, preserving the nitrile functionality while reducing the imine intermediate.

Another promising avenue is the direct N-alkylation of 4-cyanobenzylamine with a pentyl halide. While seemingly direct, this reaction can be plagued by issues of over-alkylation and low yields. Systematic studies of reaction conditions, including the base, solvent, and temperature, could lead to a highly selective and efficient protocol. The use of phase-transfer catalysts or ionic liquids could also be explored to enhance reactivity and simplify purification.

Furthermore, the development of novel catalytic systems for the synthesis of such secondary amines is a significant area of interest. For instance, the use of transition-metal catalysts for the direct C-H activation of toluene (B28343) derivatives, followed by amination and cyanation, could represent a highly innovative, albeit challenging, synthetic strategy.

Proposed Synthetic Pathway Key Reactants Potential Advantages Research Focus
One-Pot Reductive Amination4-Cyanobenzaldehyde, PentylamineHigh atom economy, reduced number of stepsCatalyst and reducing agent screening for chemoselectivity
Direct N-Alkylation4-Cyanobenzylamine, Pentyl HalideSimplicity of conceptOptimization of base, solvent, and temperature to control selectivity
Catalytic C-H Amination/CyanationToluene, PentylamineHigh innovation, potential for novel reaction mechanismsDevelopment of novel and highly specific catalyst systems

Discovery of Novel Chemical Transformations

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and an electrophilic nitrile group, opens up a plethora of possibilities for novel chemical transformations.

The secondary amine functionality is a gateway to a wide array of derivatives. Future research could explore its use in multicomponent reactions, such as the Mannich or Ugi reactions, to construct complex molecular architectures from simple precursors. The synthesis of novel heterocyclic systems through intramolecular cyclization reactions involving the amine and a suitably functionalized aromatic ring is another area ripe for exploration.

The nitrile group, a versatile functional group in organic synthesis, can undergo a variety of transformations. Its hydrolysis can yield the corresponding carboxylic acid, while reduction can lead to the primary amine, transforming the molecule into a diamine with potential applications in polymer chemistry. Cycloaddition reactions involving the nitrile group, for instance, with azides to form tetrazoles, could lead to compounds with interesting biological or materials properties. acs.org

A particularly intriguing area of research would be the investigation of tandem reactions that exploit both functional groups. For example, a reaction sequence could be designed where the amine directs a transformation on the aromatic ring, followed by a subsequent reaction of the nitrile group.

Functional Group Potential Transformation Resulting Structure Potential Applications
Secondary AmineMulticomponent Reactions (e.g., Ugi)Complex acyclic structuresMedicinal chemistry, combinatorial libraries
Secondary AmineIntramolecular CyclizationNovel heterocyclic compoundsPharmaceuticals, agrochemicals
Nitrile GroupHydrolysisCarboxylic acid derivativeMonomer for polymers, fine chemicals
Nitrile GroupReductionDiamine derivativePolyamide synthesis, cross-linking agents
Nitrile Group[2+3] Cycloaddition with AzidesTetrazole derivativeBioisosteres in drug design, energetic materials

Potential in Emerging Non-Biological Technologies

The unique electronic properties of the benzonitrile (B105546) moiety suggest that this compound and its derivatives could find applications in various non-biological technologies.

Liquid Crystals: Benzonitrile derivatives are known to exhibit liquid crystalline properties due to the strong dipole moment of the cyano group. tandfonline.comresearchgate.nettandfonline.com The presence of the flexible pentylamino chain in this compound could lead to the formation of novel mesophases. Research in this area would involve the synthesis of a homologous series of N-alkylated aminomethyl benzonitriles and the characterization of their liquid crystalline behavior as a function of alkyl chain length. Such materials could be of interest for display technologies and optical switching devices. researchgate.net

Molecular Electronics: The nitrile group has been investigated as a potential anchoring group for attaching single molecules to metal electrodes in molecular electronic devices. rsc.org The this compound molecule, with its defined length and functional groups, could be a candidate for studying charge transport at the single-molecule level. The secondary amine could also serve as a binding site or be used to further functionalize the molecule to tune its electronic properties. Research in this domain would focus on the synthesis of derivatives suitable for surface attachment and the measurement of their electrical conductance in single-molecule junctions.

Organic Electronics: Conjugated polymers containing benzotriazole (B28993) units, which are structurally related to benzonitriles, have shown promise in organic electronic applications such as electrochromic devices and organic solar cells. researchgate.net The synthetic versatility of this compound could be leveraged to incorporate it into larger conjugated systems. The pentylamino group could enhance solubility and processability, while the benzonitrile core would contribute to the electronic properties of the resulting materials.

Technology Area Key Molecular Feature Potential Application Research Direction
Liquid CrystalsCyano group dipole, flexible alkyl chainDisplay technologies, optical sensorsSynthesis of homologous series and characterization of mesophases
Molecular ElectronicsNitrile as an anchor groupSingle-molecule wires, switchesSynthesis of surface-active derivatives and conductance measurements
Organic ElectronicsBenzonitrile core, functional handlesElectrochromic materials, organic photovoltaicsIncorporation into conjugated polymer backbones and device fabrication

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.